molecular formula C11H12N2O4 B2898896 4-(3-Methoxypropoxy)-3-nitrobenzonitrile CAS No. 1461715-63-8

4-(3-Methoxypropoxy)-3-nitrobenzonitrile

Cat. No.: B2898896
CAS No.: 1461715-63-8
M. Wt: 236.227
InChI Key: AOGNPWPWQDFFCR-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-nitrobenzonitrile is a benzonitrile derivative featuring a nitro group (-NO₂) at the 3-position and a 3-methoxypropoxy (-O-(CH₂)₃-OCH₃) substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-(3-methoxypropoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-5-2-6-17-11-4-3-9(8-12)7-10(11)13(14)15/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNPWPWQDFFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(3-methoxypropoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 4-(3-Methoxypropoxy)-3-nitrobenzonitrile with key analogs based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₁H₁₂N₂O₄ 3-NO₂, 4-O-(CH₂)₃-OCH₃ 252.23 (calculated) Intermediate for drug synthesis
4-Methoxy-3-nitrobenzonitrile C₈H₆N₂O₃ 3-NO₂, 4-OCH₃ 178.15 Electron-deficient aromatic synthon
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile C₁₁H₁₁ClN₂O₄ 2-NO₂, 4-OCH₃, 5-O-(CH₂)₃-Cl 294.67 Potential halogenated intermediate
3-Nitrobenzonitrile (CAS 619-24-9) C₇H₄N₂O₂ 3-NO₂, 4-CN 148.12 Industrial precursor for dyes, pharmaceuticals
4-(Ethylamino)-3-nitrobenzonitrile C₉H₉N₃O₂ 3-NO₂, 4-NH-C₂H₅ 191.19 Amine-functionalized analog for medicinal chemistry

Key Comparisons

Substituent Effects
  • Alkoxy Chain Flexibility : The 3-methoxypropoxy group in the target compound provides greater conformational flexibility compared to the methoxy group in 4-Methoxy-3-nitrobenzonitrile (). This flexibility may enhance solubility in organic solvents or lipid membranes, making it suitable for drug delivery systems .
  • Electron-Withdrawing Groups : The nitro and nitrile groups in all analogs create an electron-deficient aromatic ring, facilitating electrophilic substitution reactions. However, the longer alkoxy chain in the target compound could slightly offset this effect via electron donation through the oxygen atom .
  • Halogenation: The chloropropoxy analog () introduces a reactive chlorine atom, which may increase toxicity or enable further functionalization (e.g., nucleophilic displacement) compared to the non-halogenated target compound .
Physicochemical Properties
  • Molecular Weight and Polarity : The target compound’s higher molecular weight (252.23 g/mol) compared to 3-nitrobenzonitrile (148.12 g/mol) suggests reduced volatility. The 3-methoxypropoxy chain likely increases lipophilicity (logP), enhancing membrane permeability .
  • Thermal Stability: Limited data exist, but analogs like methyl 4-(3-chloropropoxy)-3-methoxy-benzoate () exhibit solid-state stability via intermolecular C–H⋯O interactions, suggesting similar stability for the target compound .

Biological Activity

4-(3-Methoxypropoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C10_{10}H10_{10}N2_2O4_4. It features a nitro group at the third position and a 3-methoxypropoxy group at the fourth position on the benzene ring. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry and related fields.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities. The methoxypropoxy group enhances solubility and bioavailability, facilitating interactions with molecular targets in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess antibacterial properties against various strains of bacteria. The mechanism often involves the inhibition of essential bacterial processes, such as cell wall synthesis or protein synthesis .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the nitro group can modulate inflammatory pathways, potentially leading to reduced inflammation in various disease models. This activity is critical for developing treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Nitrobenzoate-derived compounds have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism may involve interference with key signaling pathways that regulate cell growth and survival . Additionally, some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance .

Case Studies

  • Antimicrobial Activity : A study examined the effects of various nitrobenzoate derivatives on Mycobacterium bovis and other pathogenic bacteria, demonstrating that certain derivatives exhibited potent antimicrobial activity (MIC values ranging from 0.003 to 0.03 µg/mL) compared to standard antibiotics .
  • Anticancer Effects : Research involving nitrobenzoate compounds showed significant inhibition of metastatic activity in cancer models by targeting specific proteins involved in tumor progression. These findings highlight the potential of this compound in developing new cancer therapies .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesNotable Activities
4-(3-Methoxypropoxy)-3-methylbenzonitrileMethyl group instead of a nitro groupModerate antimicrobial activity
4-(3-Methoxypropoxy)-3-chlorobenzonitrileChlorine atom instead of a nitro groupLimited anticancer properties
4-NitrobenzonitrileNo methoxypropoxy groupStronger antimicrobial effects

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